

bromoacetonitrile chemical properties and reactivity

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An In-depth Technical Guide to **Bromoacetonitrile**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetonitrile (CAS No: 590-17-0) is a highly reactive organobromine compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a nitrile group on adjacent carbons, makes it a potent electrophile, pivotal in the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.[1][2] Due to its hazardous nature, a thorough understanding of its safety and handling protocols is also presented.[1][3]

Chemical and Physical Properties

Bromoacetonitrile is a colorless to pale yellow or light amber liquid with a pungent odor.[4][5] [6] It is slightly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1] Prolonged exposure to air and light may cause decomposition.[4][5]

Table 1: Physical and Chemical Properties of Bromoacetonitrile



Property	Value	Source(s)
CAS Number	590-17-0	[1],[4],[5]
Molecular Formula	C ₂ H ₂ BrN	[1],[5]
Molecular Weight	119.95 g/mol	[1],[5]
Appearance	Colorless to pale yellow/amber liquid	[1],[4],[5]
Boiling Point	108°C (at 760 mmHg)	[1]
	60-62°C (at 24 mmHg)	[4],[7],[8]
	148-150°C (at 760 mmHg)	[9]
Density	1.66 g/cm ³	[1]
	1.722 g/mL (at 25°C)	[4],[7],[8]
Melting Point	-37°C	[10]
Solubility	Slightly soluble in water; miscible with ethanol, ether, chloroform	[1],[4]
Flash Point	> 110°C (> 230°F)	[11],[7],[9]
Refractive Index (n20/D)	1.479 - 1.480	[4],[5],[8]

| Vapor Pressure | 24 mmHg (at 60-62°C) |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **bromoacetonitrile**.

Table 2: Summary of Spectroscopic Data for Bromoacetonitrile



Technique	Key Features	Source(s)
¹ H NMR	A singlet is observed for the two protons of the methylene group (CH ₂).	[12]
Mass Spectrometry (MS)	The molecular ion peak shows a characteristic isotopic pattern for bromine (19Br and 81Br) with peaks at m/z 119 and 121 of nearly equal intensity.	[5],[12],[13]

| Infrared (IR) Spectroscopy | Key absorptions include a sharp peak for the nitrile (C≡N) stretch and bands corresponding to C-H and C-Br bonds. |[5] |

Synthesis of Bromoacetonitrile

Bromoacetonitrile can be prepared via several synthetic routes. The choice of method often depends on the available starting materials, scale, and safety considerations.

Experimental Protocols

Protocol 4.1.1: Bromination of Acetonitrile This method involves the direct bromination of acetonitrile, often facilitated by a radical initiator or light.

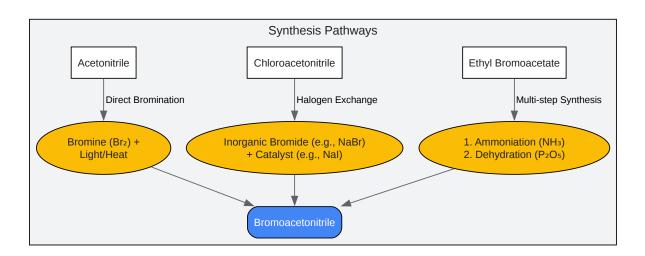
- Materials: Acetonitrile (600g), Bromine (350g), 100W high-pressure mercury lamp.[14]
- Procedure:
 - Place 600g of acetonitrile in a 700ml glass container suitable for photochemical reactions.
 [14]
 - Initiate irradiation with a 100W high-pressure mercury lamp.[14]
 - Maintain the reaction temperature at $70 \pm 5^{\circ}$ C. After 2.5 hours at this temperature, begin the dropwise addition of 350g of bromine over 3 hours and 40 minutes.[14]
 - Upon completion of the reaction, wash the mixture.[14]



• Purify the product by distillation to obtain bromoacetonitrile.[14]

Protocol 4.1.2: Halogen Exchange from Chloroacetonitrile (Finkelstein Reaction) This is an efficient method involving a nucleophilic substitution of chloride with bromide.

- Materials: Chloroacetonitrile (2.00g), Sodium Bromide (3.27g), Sodium Iodide (0.39g, catalyst), Acetonitrile (10ml, solvent).[15]
- Procedure:
 - In a 50ml single-necked flask, combine 10ml of acetonitrile, 2.00g of chloroacetonitrile,
 3.27g of sodium bromide, and 0.39g of sodium iodide.[15]
 - Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using gas chromatography.[15]
 - After the reaction is complete, cool the mixture and filter to remove inorganic salts.[15]
 - Concentrate the filtrate under reduced pressure to recover the solvent.[15]
 - Purify the residue by vacuum distillation to yield bromoacetonitrile.[15]



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Caption: Key synthetic routes for the preparation of **bromoacetonitrile**.



Chemical Reactivity

The reactivity of **bromoacetonitrile** is dominated by the two functional groups: the nitrile and the bromo-substituted α -carbon. The electron-withdrawing nature of the nitrile group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[1]

Nucleophilic Substitution Reactions

Bromoacetonitrile is an excellent substrate for S_n2 reactions. The bromine atom is a good leaving group, and the α -carbon is readily attacked by a wide range of nucleophiles.[1][2][16] These reactions are fundamental to its use in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

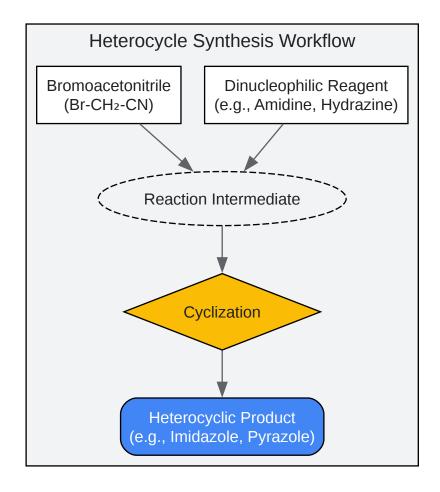
- Common Nucleophiles: Amines, thiols, alkoxides, cyanide, and carbanions.[2]
- Applications: This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals to introduce the cyanomethyl group (-CH₂CN) into a target molecule.[1][17]

Caption: Generalized mechanism of an S_n2 reaction with **bromoacetonitrile**.

Synthesis of Heterocyclic Compounds

Bromoacetonitrile is an invaluable precursor for generating diverse nitrogen-containing heterocyclic systems, which are common scaffolds in drug molecules.[2] It can react with various dinucleophiles to form rings such as imidazoles, pyrazoles, and triazoles.[2]





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Caption: Logical workflow for synthesizing heterocyclic compounds from **bromoacetonitrile**.

Other Reactions

- Halogen-Metal Exchange: Alpha-halonitriles like bromoacetonitrile can undergo rapid halogen-metal exchange with organometallic reagents (e.g., Grignard or alkyllithium reagents) to generate metalated nitriles in situ.[18]
- Genotoxicity: **Bromoacetonitrile** is a genotoxic agent that can react with DNA, indicating potential carcinogenic activity.[5][19] Its reactivity towards DNA is higher than that of its chlorinated counterparts.[5]

Applications in Drug Development and Agrochemicals



Bromoacetonitrile is a key intermediate in the synthesis of numerous commercial products.[2]

- Pharmaceuticals: It is used to synthesize a wide range of Active Pharmaceutical Ingredients
 (APIs), including anticancer drugs, antibiotics, and analgesics.[1][17] For instance, it has
 been identified as an important intermediate in the preparation route for the antiepileptic drug
 brivaracetam and in the synthesis of components for antiviral drugs like Paxlovid.[15][20]
- Agrochemicals: In the agrochemical sector, it serves as a fundamental building block for herbicides, insecticides, and fungicides.[1][2][17] The introduction of the cyanomethyl moiety can enhance the biological activity of these compounds.[1]
- Specialty Chemicals: It also finds use in the production of dyes, pigments, and polymer additives.[2][17]

Safety and Handling

Bromoacetonitrile is a highly hazardous and toxic chemical that requires stringent safety protocols.[1][3] It is toxic if swallowed, inhaled, or absorbed through the skin and causes severe irritation to the skin, eyes, and respiratory system.[1][11][21]

Table 3: GHS Hazard Information for Bromoacetonitrile

Code	Hazard Statement	Source(s)
H301	Toxic if swallowed	[1],[5]
H311	Toxic in contact with skin	[1],[5]
H331	Toxic if inhaled	[1],[5]
H315	Causes skin irritation	[5],[21]
H319	Causes serious eye irritation	[1],[5],[21]

| H335 | May cause respiratory irritation |[21] |

Handling and Storage



- Engineering Controls: Always handle bromoacetonitrile in a well-ventilated area, preferably
 inside a certified chemical fume hood.[1][9][11] Eyewash stations and safety showers must
 be readily accessible.[9]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton).
 - Eye Protection: Use chemical safety goggles or a full-face shield.[1][9]
 - Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with organic vapor cartridges.[5][11]
 - Clothing: Wear a lab coat and protective clothing.[1]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition.[1][11][21] It is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents.[5]
- Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[21][22]

Conclusion

Bromoacetonitrile is a reagent of significant importance in modern organic synthesis. Its high reactivity, primarily through nucleophilic substitution, makes it an indispensable tool for introducing the cyanomethyl group, a key structural motif in many pharmaceuticals and agrochemicals.[1][2] While its versatility is invaluable, its high toxicity necessitates strict adherence to safety and handling procedures to ensure its effective and safe use in both research and industrial settings.[1]

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